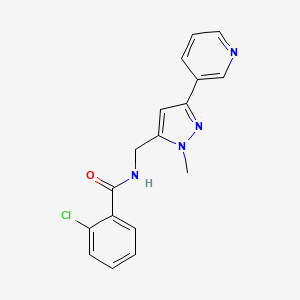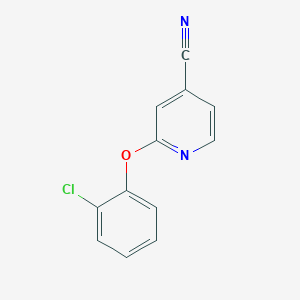
2-(2-Chlorophenoxy)pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Chlorophenoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C12H7ClN2O and a molecular weight of 230.65 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a chlorophenoxy group and a carbonitrile group . The exact structure would require more specific data or computational analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.65 . More specific properties such as melting point, boiling point, and density were not found in the retrieved data .Aplicaciones Científicas De Investigación
Structural and Optical Characteristics
Pyridine derivatives, such as those related to 2-(2-Chlorophenoxy)pyridine-4-carbonitrile, have been prepared and characterized, revealing their potential in materials science. The study on pyrazolo pyridine derivatives, for example, demonstrates their monoclinic polycrystalline nature and optical functions, indicating their use in fabricating heterojunctions and as photosensors due to their unique diode and light response characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Analysis and Molecular Structure
Research involving spectroscopic analysis and structural determination of pyridine derivatives showcases the intricate molecular structures and interactions within these compounds. For instance, the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile offer insights into the structural differences and supramolecular structure, providing a basis for understanding the chemical and physical properties of similar compounds (Tranfić et al., 2011).
Chemical Synthesis and Applications
The photoinduced direct 4-pyridination of C(sp3)–H bonds, employing benzophenone and 4-cyanopyridine, represents an innovative approach in synthetic chemistry. This methodology allows for the selective formation of biologically active and functional molecules with 4-pyridine substructures, highlighting the potential of pyridine derivatives in drug development and other chemical applications (Hoshikawa & Inoue, 2013).
Antimicrobial and Antioxidant Studies
Pyridine derivatives also show promising biological activities. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have demonstrated antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVZGPTGDVVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

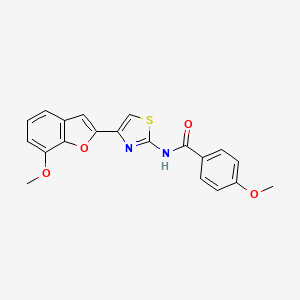
![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)
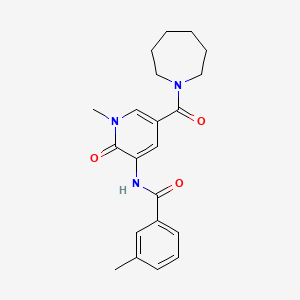
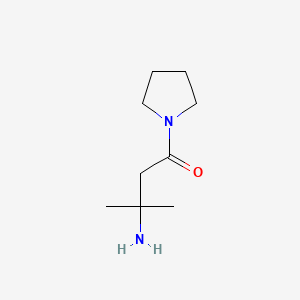
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)
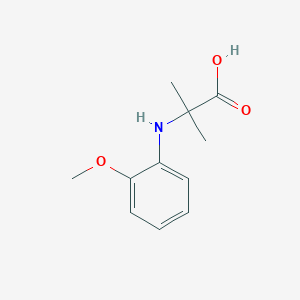
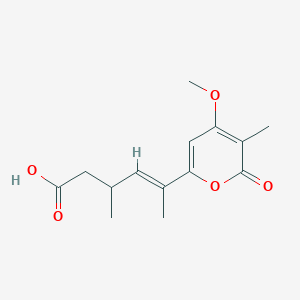
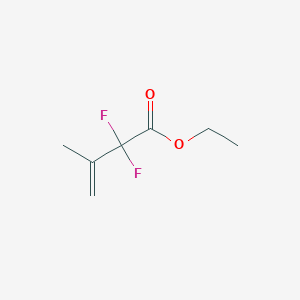
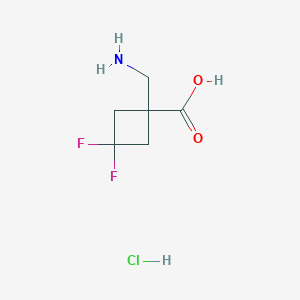


![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
